REACTION_CXSMILES
|
[O-]CC.[Mg+2].[O-]CC.[C:8]([O:14][CH2:15][CH3:16])(=[O:13])[CH2:9][C:10]([OH:12])=O.[Cl:17][C:18]1[CH:19]=[CH:20][C:21]([O:27][CH3:28])=[C:22]([CH:26]=1)C(O)=O.C(N1C=CN=C1)(N1C=CN=C1)=O>C1COCC1>[Cl:17][C:18]1[CH:26]=[CH:22][C:21]([O:27][CH3:28])=[C:20]([C:10](=[O:12])[CH2:9][C:8]([O:14][CH2:15][CH3:16])=[O:13])[CH:19]=1 |f:0.1.2|
|
Name
|
magnesium ethoxide
|
Quantity
|
67.46 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Mg+2].[O-]CC
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
145 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)OCC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)OC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
95.59 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
To this mixture stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3000 mL 3-necked round-bottomed flask flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Meanwhile, a 2000 mL 3-necked round-bottomed flask flushed with nitrogen
|
Type
|
STIRRING
|
Details
|
After stirring for 3 hours at room temperature the second solution
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
was added gradually to the first solution
|
Type
|
ADDITION
|
Details
|
After addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated to 45° C
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
before adding ethyl acetate (1 L)
|
Type
|
ADDITION
|
Details
|
After mixing
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed sequentially with 2 N HCl (500 mL), saturated sodium bicarbonate (500 mL), and water (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
concentrated again
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C(CC(=O)OCC)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |